molecular formula C6H5BrClN B031250 3-Bromo-5-chloroaniline CAS No. 96558-78-0

3-Bromo-5-chloroaniline

Cat. No.: B031250
CAS No.: 96558-78-0
M. Wt: 206.47 g/mol
InChI Key: YYBRLVWWPRAQDX-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroaniline is an aromatic organic compound belonging to the class of haloanilines. It is derived from aniline (aminobenzene) by replacing two hydrogen atoms on the benzene ring with a bromine atom at position 3 and a chlorine atom at position 5 . The molecular formula of this compound is C6H5BrClN, and it has a molecular weight of 206.47 g/mol .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production often involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like acetic acid and catalysts to facilitate the halogenation process.

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles. The reactions are typically carried out in the presence of catalysts like iron(III) chloride or aluminum chloride.

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under elevated temperatures and pressures.

Major Products:

  • The major products formed from these reactions include various substituted anilines and haloanilines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloroaniline involves its participation in various chemical reactions due to the presence of electron-withdrawing halogen atoms. These atoms affect the overall electronic properties of the molecule, making it more susceptible to electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-bromo-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRLVWWPRAQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914459
Record name 3-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38762-41-3, 96558-78-0
Record name 4-Bromo-2-chloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038762413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5-CHLOROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-bromo-3-chloro-5-nitrobenzene (4.27 g, 18.0 mmol) was dissolved in acetic acid (24.1 mL μl, 18.0 mmol) then zinc dust (11.82 g, 180 mmol) was added. After 4 h the reaction was filtered and concentrated to afford 3-bromo-5-chlorobenzenamine (3.7 g, 99% yield).
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.82 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloroaniline
Reactant of Route 2
3-Bromo-5-chloroaniline
Reactant of Route 3
3-Bromo-5-chloroaniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloroaniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-chloroaniline
Reactant of Route 6
3-Bromo-5-chloroaniline

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